3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
CAS No.: 922399-59-5
Cat. No.: VC4762952
Molecular Formula: C20H18Cl2N2O2S
Molecular Weight: 421.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922399-59-5 |
|---|---|
| Molecular Formula | C20H18Cl2N2O2S |
| Molecular Weight | 421.34 |
| IUPAC Name | 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C20H18Cl2N2O2S/c1-12-16(22)7-8-17-18(12)23-20(27-17)24(11-15-6-3-9-26-15)19(25)13-4-2-5-14(21)10-13/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3 |
| Standard InChI Key | QWMZLPJFHMFESE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a benzamide backbone substituted with:
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A 3-chlorophenyl group at the carbonyl position.
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A 5-chloro-4-methyl-1,3-benzothiazole moiety linked via an N-alkylation.
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An oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached to the benzothiazole nitrogen .
The benzothiazole ring contributes aromatic stability and π-π stacking potential, while the oxolane side chain enhances conformational flexibility. Chlorine atoms at positions 3 (benzamide) and 5 (benzothiazole) increase electrophilicity, potentially influencing binding interactions.
Table 1: Molecular Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,680 cm<sup>−1</sup> (amide C=O stretch) and 740 cm<sup>−1</sup> (C-Cl stretch) .
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<sup>1</sup>H NMR: Distinct signals include δ 7.8–7.6 ppm (aromatic protons), δ 4.3–3.8 ppm (oxolane CH<sub>2</sub>), and δ 2.4 ppm (benzothiazole CH<sub>3</sub>) .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis involves three key steps:
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Benzothiazole Core Formation: Condensation of 2-amino-5-chloro-4-methylthiophenol with cyanogen bromide to yield 5-chloro-4-methyl-1,3-benzothiazol-2-amine .
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N-Alkylation: Reaction of the benzothiazole amine with oxolan-2-ylmethyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) to introduce the oxolane group.
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Amide Coupling: EDC/HOBt-mediated coupling of 3-chlorobenzoic acid with the alkylated benzothiazole intermediate.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | BrCN, EtOH, reflux, 6 h | 72% |
| 2 | Oxolan-2-ylmethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 12 h | 58% |
| 3 | 3-Chlorobenzoic acid, EDC, HOBt, DCM, rt, 24 h | 65% |
Side Reactions and Optimization
Competitive O-alkylation may occur during Step 2, necessitating strict temperature control. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), requiring DMSO for in vitro assays .
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Thermal Stability: Decomposes at 218°C (DSC), indicating suitability for room-temperature storage .
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Photostability: Degrades by 15% under UV light (254 nm, 48 h), warranting amber vial storage.
ADME Profiling (Predicted)
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Caco-2 Permeability: 12 × 10<sup>−6</sup> cm/s (moderate absorption).
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CYP3A4 Inhibition: IC<sub>50</sub> = 8.2 µM (potential for drug-drug interactions).
Biological Activity and Mechanisms
Antimicrobial Activity
In preliminary screens against Staphylococcus aureus (ATCC 29213):
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MIC: 16 µg/mL (comparable to ciprofloxacin at 2 µg/mL).
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Mechanism: Disruption of DNA gyrase activity, evidenced by ATPase inhibition (IC<sub>50</sub> = 3.4 µM).
Applications in Drug Discovery
Lead Optimization
Structural analogs show improved pharmacokinetics:
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Methyl-to-ethyl substitution on benzothiazole enhances metabolic stability (t<sub>1/2</sub> = 6.2 h in human microsomes).
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Oxolane ring opening (to diol) improves aqueous solubility by 4-fold but reduces cell permeability.
Patent Landscape
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